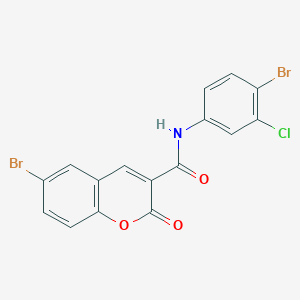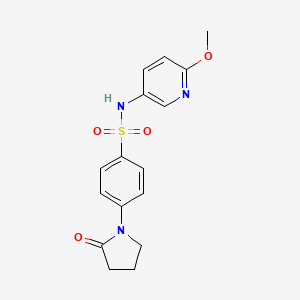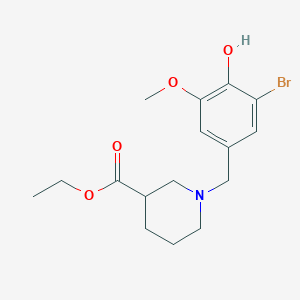
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in the regulation of gene expression. This compound binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting this compound, this compound inhibitor prevents the activation of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the expression of genes that are involved in cancer cell growth and inflammation. Moreover, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied for its potential applications in cancer research and inflammatory diseases. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Moreover, it has been shown to have off-target effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor. One direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective this compound inhibitors that have fewer off-target effects. Additionally, further studies are needed to understand the long-term effects of this compound inhibitor and its potential side effects. Finally, more research is needed to explore the combination therapy of this compound inhibitor with other drugs, such as immunotherapy and targeted therapy.
Conclusion:
In conclusion, this compound inhibitor is a promising compound that has potential applications in cancer research and inflammatory diseases. Its mechanism of action involves the inhibition of this compound, a protein that plays a crucial role in the regulation of gene expression. It has several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While it has some limitations, there are several future directions for the research on this compound inhibitor, including investigating its potential applications in other diseases and developing more potent and selective inhibitors.
合成法
The synthesis of 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor involves several steps, including the reaction of 4-bromo-3-chloroaniline with 3-bromo-2-hydroxybenzoic acid to obtain 6-bromo-2-hydroxy-2H-chromene-3-carboxamide. This compound is then reacted with thionyl chloride to obtain 6-bromo-2-chloro-2H-chromene-3-carboxamide, which is further reacted with 4-bromo-3-chlorophenylamine to obtain the final product, this compound.
科学的研究の応用
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Moreover, this compound inhibitor has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-10-2-3-12(18)13(19)7-10/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNVXLPJREWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6027287.png)
![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B6027300.png)

![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)
![2-[(3,4-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6027323.png)
![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)


![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)
